![molecular formula C10H18F2N2 B1491019 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2097993-58-1](/img/structure/B1491019.png)
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
Übersicht
Beschreibung
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine is a compound belonging to the class of cyclopentapyrroles. Its structure comprises a hexahydrocyclopenta[c]pyrrole ring system with difluoro substitutions and an attached propanamine group. This intricate structure endows the molecule with unique properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine typically involves multi-step organic reactions. The process often starts with the formation of the hexahydrocyclopenta[c]pyrrole ring, followed by the introduction of fluorine atoms using fluorinating agents such as DAST (diethylaminosulfur trifluoride). Subsequent steps involve the attachment of the propanamine group via nucleophilic substitution or reductive amination. Industrial Production Methods: While detailed industrial production methods might be proprietary, large-scale synthesis usually follows the same general pathway with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or peracids. Reduction reactions could employ hydrogen gas in the presence of a palladium catalyst. Substitution reactions, such as nucleophilic substitutions, might use reagents like sodium hydride or alkyl halides. Major Products: The products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction might produce partially or fully reduced versions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Biology: In biological research, it could serve as a probe to study the interactions of difluorinated compounds with biological targets. Medicine: In medicine, this molecule might have potential as a drug candidate, especially if it exhibits activity against specific molecular targets. Industry: Industrial applications could include its use in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
Mechanism: The mechanism by which this compound exerts its effects would depend on its interaction with biological molecules. Molecular Targets and Pathways: Its activity could involve binding to specific enzymes or receptors, influencing biological pathways related to its structural features. For example, the presence of fluorine atoms might enhance its binding affinity to certain proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Similar compounds might include other cyclopenta[c]pyrroles with different substituents. Uniqueness: The unique aspect of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine lies in its specific difluoro substitution and attached propanamine group, which confer distinct chemical and biological properties. List of Similar Compounds:
3-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
3-(Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-amine
This covers an introduction, synthesis, chemical reactions, applications, mechanism, and comparisons for this compound. Does this hit the mark?
Eigenschaften
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-2-8-6-14(5-1-4-13)7-9(8)10/h8-9H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCDWVBOGRTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)
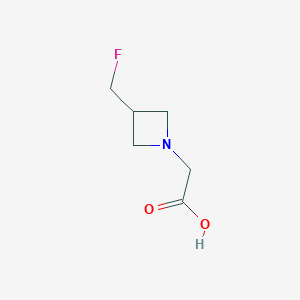

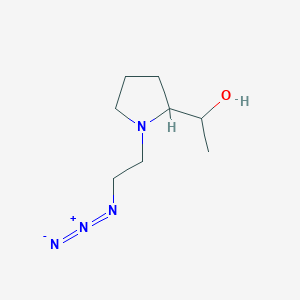
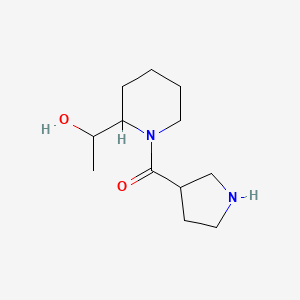
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
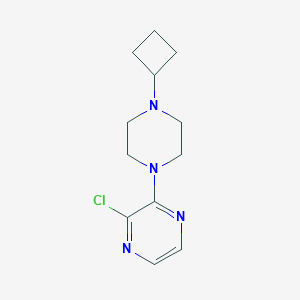
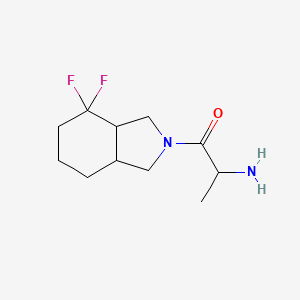
![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)
